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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-4-

methoxyphenol

CAS No.: 1111096-08-2

Cat. No.: B1374892 Get Quote

Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a high-value tetrasubstituted benzene intermediate

employed in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural

uniqueness lies in the orthogonal reactivity of its three functional handles:

Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification.

Aryl Bromide (-Br): An electrophile for palladium-catalyzed cross-coupling (Suzuki,

Buchwald, Sonogashira).

Fluorine (-F): A bioisostere that modulates metabolic stability (blocking oxidative metabolism

at the C2 position) and lipophilicity.

This guide details the strategic deployment of this compound in the synthesis of Tyrosine

Kinase Inhibitors (TKIs) and Fluorinated Biaryl Antibiotics, providing validated protocols for

chemoselective transformations.
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Property Data

Chemical Name 5-Bromo-2-fluoro-4-methoxyphenol

CAS Number 1111096-08-2

Molecular Formula C₇H₆BrFO₂

Molecular Weight 221.02 g/mol

Appearance Off-white to pale beige solid

Melting Point 63–67 °C

Solubility
Soluble in DMSO, MeOH, DCM, EtOAc;

Insoluble in water

pKa (Calculated)
~7.5 (Acidity enhanced by F and Br electron-

withdrawal)

Strategic Utility in Drug Design
The "2-fluoro-4-methoxy" substitution pattern is a recurring motif in medicinal chemistry,

designed to mimic the electronic properties of natural substrates while enhancing

pharmacokinetic (PK) profiles.

Metabolic Blocking
In many phenyl-based drugs, the para-position is a "soft spot" for Cytochrome P450 oxidation.

The presence of the methoxy group at C4 and the bromine at C5 directs metabolic attack away

from the ring. The fluorine at C2 specifically blocks ortho-oxidation, a common degradation

pathway for phenols.

Orthogonal Functionalization Workflow
The compound allows for a "Plug-and-Play" synthesis strategy:

Step 1 (O-Alkylation): The phenol is alkylated to attach a solubilizing tail or a linker.

Step 2 (C-C Coupling): The bromide undergoes Suzuki coupling to attach the

pharmacophore (e.g., a heterocycle like quinazoline or pyrimidine).
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Step 3 (Demethylation - Optional): The methoxy group can be cleaved (using BBr₃) to reveal

a second hydroxyl for further derivation, creating a catechol mimic.

Experimental Protocols
Note: All reactions must be performed in a fume hood with appropriate PPE. Standard Schlenk

techniques are recommended for cross-coupling reactions.

Protocol A: Chemoselective O-Alkylation (Ether
Synthesis)
Objective: To attach a side chain to the phenolic oxygen without affecting the aryl bromide.

Application: Synthesis of the "Tail" region of EGFR inhibitors.

Materials:

5-Bromo-2-fluoro-4-methoxyphenol (1.0 eq)

Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)[1]

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

Solvent: DMF or Acetonitrile (anhydrous)

Catalyst: Potassium Iodide (KI) (0.1 eq - optional)

Procedure:

Dissolution: Dissolve 5-Bromo-2-fluoro-4-methoxyphenol (10 mmol) in DMF (20 mL) under

N₂ atmosphere.

Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes. The

solution may darken slightly as the phenoxide forms.

Addition: Dropwise add the Alkyl Halide (12 mmol). If the alkyl halide is a chloride, add KI (1

mmol) to facilitate Finkelstein exchange.
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or

HPLC.[2]

Workup: Cool to RT. Pour into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.[3][2]

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Validation Criteria:

¹H NMR: Disappearance of the phenolic -OH singlet (~5.15 ppm). Appearance of alkyl

signals.

Retention of Br: Mass spectrometry must show the characteristic Br isotope pattern (M and

M+2 peaks of equal intensity).

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple the aryl bromide with a heteroaryl boronic acid. Application: Constructing

the biaryl core of kinase inhibitors (e.g., attaching an indole or pyrimidine).

Materials:

O-Alkylated Intermediate (from Protocol A) (1.0 eq)

Aryl Boronic Acid (e.g., Indole-5-boronic acid) (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

Base: Cs₂CO₃ (3.0 eq) or K₃PO₄

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Degassing: Charge the reaction vessel with the Intermediate, Boronic Acid, and Base.

Evacuate and backfill with Argon (3 cycles).

Solvent Addition: Add degassed Dioxane/Water mixture.
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon flow.

Reflux: Heat the mixture to 90–100°C for 12 hours.

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water

and brine.[2]

Scavenging: Treat the organic phase with a metal scavenger (e.g., QuadraPure™ TU) if the

product is for biological testing.

Visualization: Synthetic Pathway
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
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Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and OH

groups.[3]

Case Study: Synthesis of a Third-Generation EGFR
Inhibitor Analog
Hypothetical workflow based on the structural logic of Osimertinib and Lazertinib.

Background: 3rd-generation EGFR inhibitors often utilize a polysubstituted benzene ring

connected to a pyrimidine and an acrylamide "warhead." 5-Bromo-2-fluoro-4-methoxyphenol
serves as an ideal starting material for the central benzene core due to its pre-installed fluorine

and methoxy groups.

Workflow:
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Step 1 (Core Assembly): The phenol is protected or alkylated with a solubilizing amine tail

(e.g., N,N-dimethylethylamine chain).

Step 2 (Heterocycle Coupling): The 5-bromo position is coupled with a 2-aminopyrimidine

boronic ester via Suzuki coupling.

Step 3 (Warhead Installation): If the pyrimidine contains a nitro group, it is reduced to an

aniline and then acrylated to form the covalent cysteine-binding warhead.

Why this Scaffold?

The 2-Fluoro group increases the acidity of the phenol (if free) or modifies the electron

density of the ring, improving binding affinity in the ATP pocket.

The 4-Methoxy group acts as a hydrogen bond acceptor, often critical for orienting the

molecule within the kinase hinge region.

Safety and Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive;

use amber vials.

Spill Cleanup: Adsorb with sand or vermiculite. Do not flush into drains as halogenated

phenols are toxic to aquatic life.

References
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 3-Bromo-5-

difluoromethoxy-4-fluorophenol. Retrieved from

Smolecule. (2024).[4] 4-Bromo-2-fluoro-5-methoxybenzonitrile: Synthesis and Medicinal

Chemistry Applications. Retrieved from

Organic Syntheses. (1934). General Procedures for Bromination of Phenols. Org. Synth.

1934, 14, 14. Retrieved from

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_3_Bromo_5_difluoromethoxy_4_fluorophenol.pdf
https://www.jelsciences.com/articles/jbres1883.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline (Analogous

Intermediate). Retrieved from

National Institutes of Health (NIH). (2023). FDA-Approved Fluorinated Heterocyclic Drugs

from 2016 to 2022.[5] PMC10141750. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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